L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: is a complex peptide compound It is composed of multiple amino acids, including isoleucine, alanine, and ornithine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Scientific Research Applications
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Protein-Protein Interactions: The compound can bind to specific proteins, altering their function and activity.
Cellular Signaling: It can influence signaling pathways by interacting with receptors or enzymes involved in signal transduction.
Comparison with Similar Compounds
L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can be compared with other similar peptide compounds, such as:
L-Valyl-L-alanyl-L-ornithine: Similar structure but different sequence of amino acids.
L-Isoleucyl-L-valyl-L-serine: Contains different amino acids, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which imparts unique chemical and biological properties.
Properties
CAS No. |
819802-73-8 |
---|---|
Molecular Formula |
C21H41N7O5 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H41N7O5/c1-6-11(3)15(22)18(30)28-16(12(4)7-2)19(31)26-13(5)17(29)27-14(20(32)33)9-8-10-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t11-,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
CLFLETFVGVRSTK-QNILMXGZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.